3-(Morpholine-4-sulfonyl)benzohydrazide

説明

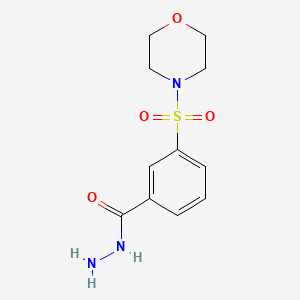

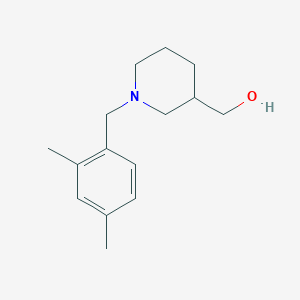

3-(Morpholine-4-sulfonyl)benzohydrazide is a chemical compound with the molecular formula C11H15N3O4S . It has a molecular weight of 285.32 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H15N3O4S/c12-13-11(15)9-2-1-3-10(8-9)19(16,17)14-4-6-18-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The predicted melting point is 208.18°C, and the predicted boiling point is 490.55°C . The compound has a predicted density of approximately 1.4 g/cm³ and a predicted refractive index of 1.60 .科学的研究の応用

Synthesis and Chemical Properties

Synthesis of o-sulfamidotriazobenzenes : Utilizing 1,1'-sulfonylbis(benzotriazole), researchers synthesized various o-sulfamidotriazobenzenes, demonstrating the reactivity of similar sulfonyl compounds like 1-(Morpholine-4-sulfonyl)-1H-benzotriazole under certain conditions (Katritzky et al., 2007).

Alkylation Reactions : Studies on the alkylation reactions of 3-(X-sulfonyl)benzo[a]heptalene-2,4-diols, where X includes morpholin-4-yl, reveal insights into the chemical behavior and potential applications of similar sulfonyl compounds (Rayes et al., 2010).

Antimicrobial and Anticancer Properties

Antimycobacterial Activity : A study on 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides indicates significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications for related compounds (Raparti et al., 2009).

Antibacterial Agents : Research into the synthesis of 1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides demonstrates their antibacterial activity, indicating similar potential for 3-(Morpholine-4-sulfonyl)benzohydrazide derivatives (Ur-Rehman et al., 2015).

Anticancer Evaluation : Novel indole-based sulfonohydrazide derivatives containing a morpholine ring, similar in structure to this compound, have shown promising inhibition of breast cancer cells, suggesting potential anticancer applications (Gaur et al., 2022).

Molecular Structure and Interaction Studies

Molecular Docking Study : The antimicrobial potency of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, related to this compound, was investigated, including molecular docking studies, which can inform the potential of similar compounds (Janakiramudu et al., 2017).

NMR Spectroscopic Study : The ring inversion dynamics in N-sulfonyl morpholines were explored using NMR spectroscopy, providing valuable information about the structural properties and stability of related compounds (Modarresi-Alam et al., 2009).

作用機序

Safety and Hazards

The safety information for 3-(Morpholine-4-sulfonyl)benzohydrazide indicates that it has several hazard statements: H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

特性

IUPAC Name |

3-morpholin-4-ylsulfonylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c12-13-11(15)9-2-1-3-10(8-9)19(16,17)14-4-6-18-7-5-14/h1-3,8H,4-7,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIFKKUOURUDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2911034.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide](/img/structure/B2911039.png)

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2911045.png)

![6-[3-(4-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2911047.png)

![Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate](/img/structure/B2911050.png)